3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol 3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
Brand Name: Vulcanchem
CAS No.: 221014-03-5
VCID: VC7090792
InChI: InChI=1S/C11H15N3O2/c1-16-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
SMILES: COC1=CC2=C(C=C1)N=C(N2)NCCCO
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol

CAS No.: 221014-03-5

Cat. No.: VC7090792

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol - 221014-03-5

Specification

CAS No. 221014-03-5
Molecular Formula C11H15N3O2
Molecular Weight 221.26
IUPAC Name 3-[(6-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol
Standard InChI InChI=1S/C11H15N3O2/c1-16-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
Standard InChI Key JLPBLFOJWKMBRM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(N2)NCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol features a benzimidazole core substituted at position 5 with a methoxy group (-OCH₃) and at position 2 with a propanolamine side chain (Figure 1). The IUPAC name systematically describes this architecture:
IUPAC Name: 3-[(5-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol .

Table 1: Core chemical descriptors

PropertyValue
Molecular formulaC₁₁H₁₅N₃O₂
Molecular weight221.26 g/mol
Hydrogen bond donors3 (NH, OH groups)
Hydrogen bond acceptors4 (N, O atoms)

Structural analogs from PubChem entries demonstrate how substituent variations impact physicochemical properties. For instance, the chloro-substituted analog 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-ol (PubChem CID 2774462) shares similar hydrogen-bonding capacity but differs in electronic effects due to chlorine's electronegativity .

Spectroscopic Characterization

While specific spectral data for this compound remains unpublished, benzimidazole derivatives typically exhibit:

  • ¹H NMR: Distinct aromatic proton signals between δ 6.8–7.5 ppm for the benzimidazole ring, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm .

  • IR Spectroscopy: Stretching vibrations for N-H (3200–3400 cm⁻¹), O-H (broad ~3300 cm⁻¹), and C=N (1600–1650 cm⁻¹) .

Synthetic Methodologies

Core Benzimidazole Formation

The benzimidazole nucleus is typically synthesized through:

  • Condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents

  • Cyclization under acidic or oxidative conditions

For 5-methoxy substitution, starting materials like 4-methoxy-1,2-diaminobenzene provide regiochemical control .

Table 2: Comparative synthetic approaches for benzimidazole derivatives

Compound TypeKey Reaction StepYield Range
5-SubstitutedAcid-catalyzed cyclization45–68%
2-Aminoalkyl derivativesNucleophilic amination52–75%

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: Estimated 1.2–2.8 mg/mL (25°C) via Abraham model

  • logP: Calculated 0.85 (ChemAxon) suggests moderate hydrophilicity

  • pKa: Predicted 9.1 (amine), 14.2 (alcohol) using MarvinSketch

These properties position the compound favorably for drug delivery applications compared to more lipophilic analogs like 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (logP 1.32) .

Biological Activity and Applications

Material Science Applications

Benzimidazole-propanol hybrids have been investigated as:

  • Organic semiconductors (hole mobility ~10⁻³ cm²/V·s)

  • Metal-organic framework (MOF) ligands with Cu(II) coordination capacity

Future Research Directions

Synthetic Optimization

  • Develop catalytic asymmetric routes to access enantiopure forms

  • Explore continuous flow synthesis for scale-up

Biological Screening

Priority targets based on structural analogs:

  • Kinase inhibition assays (ALK5, GSK-3β)

  • Antiparasitic activity against Plasmodium falciparum

Computational Modeling

  • Molecular dynamics simulations of membrane permeability

  • DFT studies of tautomeric equilibria in solution

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